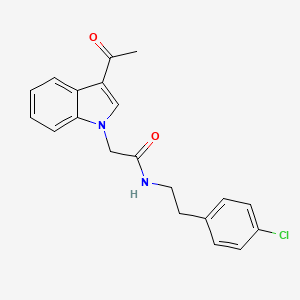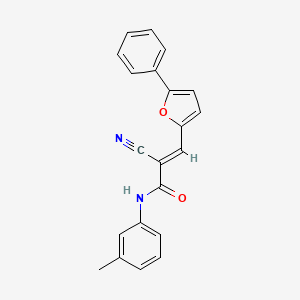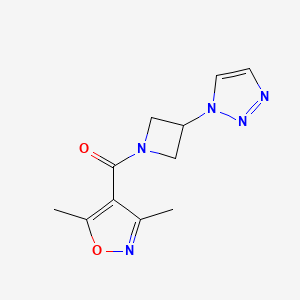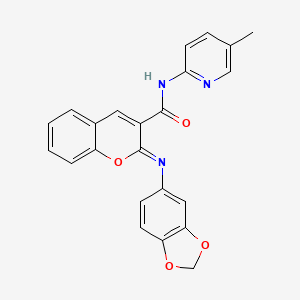
2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid” is a chemical compound with the molecular formula C20H21NO5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.39 . It’s provided in powder form and should be stored at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
The compound and its derivatives have been used extensively in organic synthesis, demonstrating their versatility in creating complex molecular structures. Notably, benzo[a]quinolizine-2-one derivatives are assembled from 1,2,3,4-tetrahydroisoquinoline and β-ketoaldehydes through a novel intramolecular redox-Mannich process promoted by simple acetic acid, involving azomethine ylides as reactive intermediates (Chen & Seidel, 2016). Similarly, acetic anhydride acts as a traceless activating agent in the thermal intramolecular condensation of benzoic and nicotinic acids, highlighting a method for synthesizing potential bioreductive antitumor agents (Joyce, McArdle, & Aldabbagh, 2011).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives of 1,2,3,4-tetrahydroisoquinoline have been explored for their potential as anticancer agents. A notable study synthesized substituted 1,2,3,4-tetrahydroisoquinolines evaluating their cytotoxicity against breast cancer cell lines, with certain derivatives showing potent activity (Redda, Gangapuram, & Ardley, 2010). This underscores the potential of 2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid derivatives in developing novel anticancer therapeutics.
Materials Science and Luminescent Properties
Research into the luminescent properties of organotin carboxylates based on amide carboxylic acids, including derivatives similar to the compound of interest, has demonstrated their potential in materials science, particularly in the development of new luminescent materials (Xiao et al., 2017). These studies highlight the compound's relevance beyond traditional organic synthesis and medicinal applications, opening avenues for its use in creating innovative materials with specific optical properties.
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-17-10-14-8-9-21(20(24)13-6-4-3-5-7-13)16(12-19(22)23)15(14)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPKVVYBUQCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/no-structure.png)
![2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663454.png)

![Decahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2663459.png)
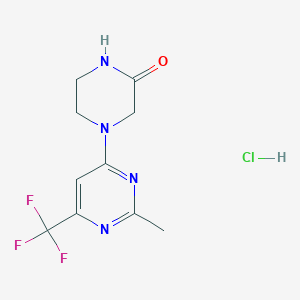

![7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2663467.png)

